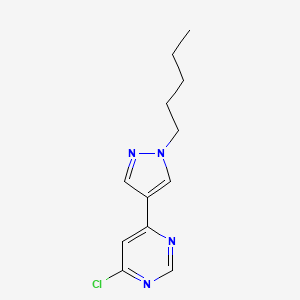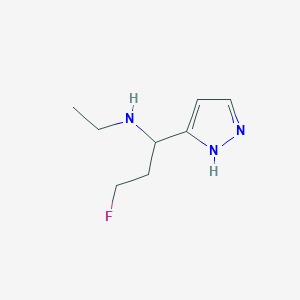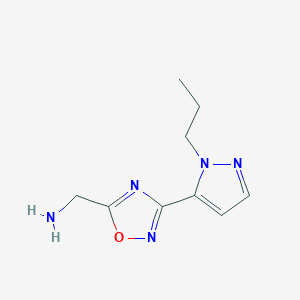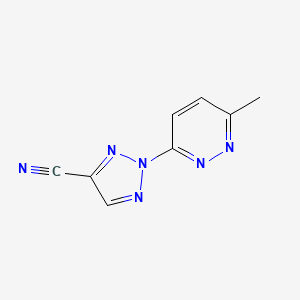
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that features a pyridazine ring fused with a triazole ring
Méthodes De Préparation
The synthesis of 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methylpyridazine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with an appropriate nitrile to yield the desired triazole derivative . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities.
Medicine: Research indicates potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It can be used in the development of agrochemicals and other industrially relevant materials.
Mécanisme D'action
The mechanism of action of 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile include other pyridazine and triazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-methyl:
Propriétés
Formule moléculaire |
C8H6N6 |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
2-(6-methylpyridazin-3-yl)triazole-4-carbonitrile |
InChI |
InChI=1S/C8H6N6/c1-6-2-3-8(12-11-6)14-10-5-7(4-9)13-14/h2-3,5H,1H3 |
Clé InChI |
NBJMCISLSHSICF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C=C1)N2N=CC(=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793430.png)


![3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11793445.png)
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793451.png)

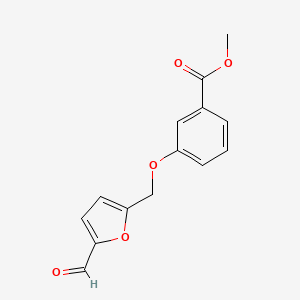
![9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B11793464.png)
![2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793467.png)

